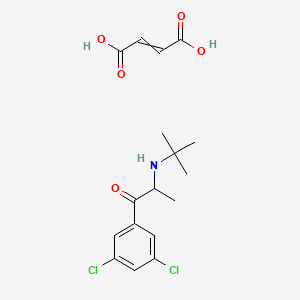
5-ChloroBupropion-d9Fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro Bupropion Fumarate: is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. Bupropion is a norepinephrine and dopamine reuptake inhibitor (NDRI) that is primarily used to treat major depressive disorder and seasonal affective disorder. The addition of a chlorine atom at the 5th position of the phenyl ring in Bupropion results in 5-Chloro Bupropion, which is then combined with fumaric acid to form the fumarate salt. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion Fumarate typically involves several key steps:
Chlorination: The starting material, 3-chloropropiophenone, is chlorinated using cupric chloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated intermediate is then aminated with tert-butylamine to form the corresponding amine.
Formation of Fumarate Salt: The amine is reacted with fumaric acid to form the fumarate salt of 5-Chloro Bupropion.
Industrial Production Methods: Industrial production methods for 5-Chloro Bupropion Fumarate involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process is designed to be cost-effective and environmentally friendly, minimizing the production of hazardous byproducts .
化学反应分析
Types of Reactions: 5-Chloro Bupropion Fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: 5-Chloro Bupropion Fumarate is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology: In biological research, the compound is studied for its potential effects on neurotransmitter systems, particularly its ability to inhibit the reuptake of norepinephrine and dopamine.
Medicine: The primary application of 5-Chloro Bupropion Fumarate is in the treatment of depression and smoking cessation. Its modified structure may offer advantages over Bupropion in terms of efficacy and side effect profile .
Industry: In the pharmaceutical industry, 5-Chloro Bupropion Fumarate is explored for its potential use in developing new antidepressant medications with improved therapeutic profiles .
作用机制
5-Chloro Bupropion Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved mood regulation. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), preventing the reuptake of these neurotransmitters into the presynaptic neuron .
相似化合物的比较
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
Vortioxetine: Another antidepressant that affects serotonin receptors.
Cariprazine: An atypical antipsychotic used for schizophrenia and bipolar disorder
Uniqueness: 5-Chloro Bupropion Fumarate is unique due to the presence of the chlorine atom, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in efficacy, side effects, and overall therapeutic profile compared to other similar compounds .
属性
分子式 |
C17H21Cl2NO5 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI 键 |
MGHPTSVYSLXGEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


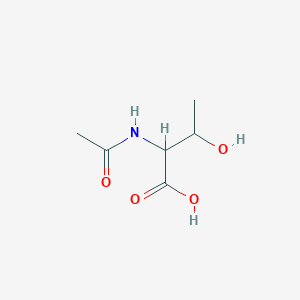
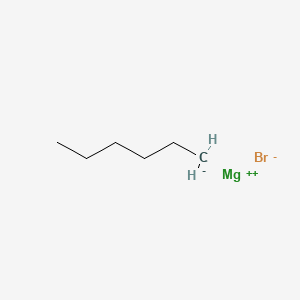

![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)
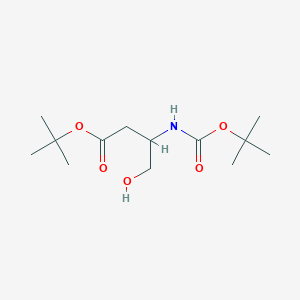
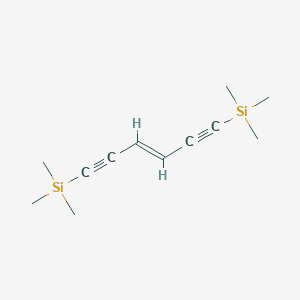
![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
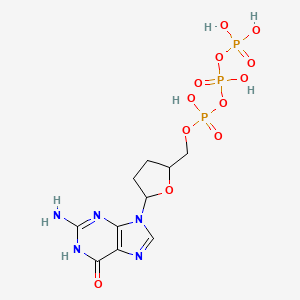
![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B13392979.png)
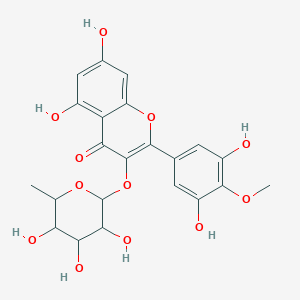
![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
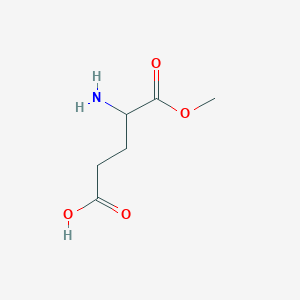
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B13392996.png)
